![molecular formula C5H9BrO B6596659 Propanal, 3-bromo-2,2-dimethyl- CAS No. 34795-31-8](/img/structure/B6596659.png)
Propanal, 3-bromo-2,2-dimethyl-
Overview
Description
Propanal, 3-bromo-2,2-dimethyl-: is an organic compound with the molecular formula C5H9BrO It is a brominated aldehyde, characterized by the presence of a bromine atom attached to a carbon atom that is also bonded to two methyl groups and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of 3-bromo-2,2-dimethyl-1-propanol: One common method for synthesizing propanal, 3-bromo-2,2-dimethyl- involves the oxidation of 3-bromo-2,2-dimethyl-1-propanol.
Bromination of 2,2-dimethylpropanal: Another method involves the bromination of 2,2-dimethylpropanal using bromine in the presence of a suitable catalyst.
Industrial Production Methods: The industrial production of propanal, 3-bromo-2,2-dimethyl- typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Propanal, 3-bromo-2,2-dimethyl- can undergo further oxidation to form carboxylic acids.
Reduction: It can be reduced to form the corresponding alcohol, 3-bromo-2,2-dimethyl-1-propanol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as hydroxide ions (OH-) in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: 3-bromo-2,2-dimethylpropanoic acid.
Reduction: 3-bromo-2,2-dimethyl-1-propanol.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis Routes
Propanal, 3-bromo-2,2-dimethyl- can be synthesized through various methods:
- Oxidation of 3-bromo-2,2-dimethyl-1-propanol : This method employs oxidizing agents like pyridinium chlorochromate (PCC) to convert the alcohol into the corresponding aldehyde.
- Bromination of 2,2-dimethylpropanal : This involves the addition of bromine to the aldehyde in the presence of a catalyst.
- Industrial Production : Large-scale synthesis typically uses efficient oxidation processes optimized for yield and purity .
Chemistry
- Intermediate in Organic Synthesis : Propanal, 3-bromo-2,2-dimethyl- serves as a key intermediate in the synthesis of complex organic molecules. Its reactivity as an aldehyde allows it to participate in various nucleophilic addition reactions essential for constructing larger molecular frameworks .
- Reagent in Organic Synthesis : It is utilized as a reagent for forming heterocycles and other functionalized compounds due to its electrophilic nature .
Biology and Medicine
- Pharmaceutical Research : The compound is explored for its potential role in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its aldehyde functional group facilitates nucleophilic additions that are crucial in drug development .
- Toxicological Considerations : As a brominated compound, propanal, 3-bromo-2,2-dimethyl- may exhibit toxicological properties similar to other organohalogens. Studies indicate potential endocrine disruption and genotoxicity associated with halogenated compounds .
- Mechanism of Action : The compound's reactivity allows it to interact with biological macromolecules such as DNA and proteins, potentially influencing gene expression and cellular functions .
Case Studies and Research Findings
- Synthesis and Reactivity Studies : Research has demonstrated that propanal, 3-bromo-2,2-dimethyl- can undergo various chemical transformations. For instance, oxidation leads to the formation of carboxylic acids while reduction yields the corresponding alcohol .
- Toxicological Assessments : Investigations into the toxicological profiles of brominated compounds indicate potential risks associated with endocrine disruption. The specific effects of propanal, 3-bromo-2,2-dimethyl- on cellular systems are still under exploration but warrant caution due to its structural similarities with known toxicants .
- Potential Applications in Chemical Manufacturing : The compound's unique reactivity makes it suitable for producing specialty chemicals and fine chemicals used across various industries .
Mechanism of Action
The mechanism of action of propanal, 3-bromo-2,2-dimethyl- involves its reactivity as an aldehyde and a brominated compound. The aldehyde group can undergo nucleophilic addition reactions, while the bromine atom can participate in substitution reactions. These properties make it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Propanal, 2-bromo-2-methyl-: Similar structure but with one less methyl group.
Propanal, 3-chloro-2,2-dimethyl-: Similar structure but with a chlorine atom instead of bromine.
Propanal, 3-iodo-2,2-dimethyl-: Similar structure but with an iodine atom instead of bromine.
Uniqueness:
Reactivity: The presence of the bromine atom in propanal, 3-bromo-2,2-dimethyl- makes it more reactive in substitution reactions compared to its chloro and iodo analogs.
Applications: Its specific reactivity profile makes it suitable for certain synthetic applications where other similar compounds may not be as effective.
Biological Activity
Propanal, 3-bromo-2,2-dimethyl- (CAS Number: 34795-31-8) is a brominated aldehyde characterized by its unique structure, which includes a propanal backbone with a bromine atom and two methyl groups at the second carbon position. Its molecular formula is . This compound is notable for its applications in organic synthesis and potential biological activities.
- Molecular Formula: C5H9BrO
- Structure Characteristics: Contains a bromine atom and two methyl groups attached to the second carbon.
- Reactivity: The presence of the bromine atom enhances its reactivity in substitution reactions compared to similar compounds with chlorine or iodine.
Biological Activity
The biological activity of propanal, 3-bromo-2,2-dimethyl- can be categorized into several key areas:
-
Pharmaceutical Applications:
- The compound serves as an intermediate in the synthesis of pharmaceutical agents. Its aldehyde functional group allows for nucleophilic addition reactions, which are crucial in drug development processes.
-
Toxicological Considerations:
- As a brominated compound, it may exhibit toxicological properties similar to other organohalogens. Research indicates that halogenated compounds can affect biological systems through mechanisms such as endocrine disruption and genotoxicity. These effects are particularly relevant given the potential for bioaccumulation and long-term health impacts .
-
Mechanism of Action:
- The mechanism of action involves the reactivity of the aldehyde group and the electrophilic nature of the bromine atom. This allows for various chemical transformations that can lead to different biological outcomes, including potential interactions with DNA and proteins that could influence gene expression and cellular functions .
Comparative Analysis
To understand the uniqueness of propanal, 3-bromo-2,2-dimethyl-, it is helpful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Propanal, 3-bromo-2,2-dimethyl- | C5H9BrO | Brominated aldehyde; high reactivity due to Br |
Propanal, 2-bromo-2-methyl- | C4H7BrO | Fewer carbons; less steric hindrance |
Propanal, 3-chloro-2,2-dimethyl- | C5H9ClO | Chlorinated version; different reactivity profile |
Propanal, 3-iodo-2,2-dimethyl- | C5H9IO | Iodinated; potentially lower reactivity than Br |
Case Studies and Research Findings
- Synthesis and Reactivity Studies:
-
Toxicological Assessments:
- Investigations into the toxicological profiles of brominated compounds indicate that they may disrupt endocrine functions and exhibit genotoxicity. The specific effects of propanal, 3-bromo-2,2-dimethyl- on cellular systems are still under exploration but warrant caution due to its structural similarities with known toxicants .
- Potential Applications in Chemical Manufacturing:
Properties
IUPAC Name |
3-bromo-2,2-dimethylpropanal | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c1-5(2,3-6)4-7/h4H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWHYUOSZCHDOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CBr)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50446737 | |
Record name | Propanal, 3-bromo-2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50446737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34795-31-8 | |
Record name | Propanal, 3-bromo-2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50446737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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